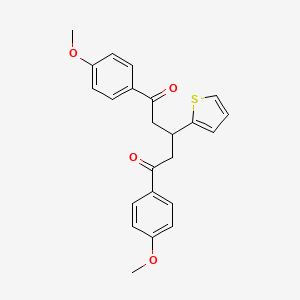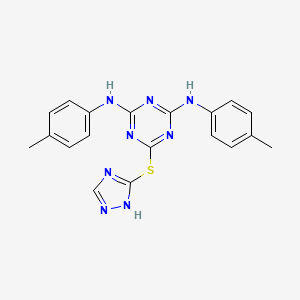
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide
Übersicht
Beschreibung
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide, also known as MNSB, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MNSB is a small molecule inhibitor of the protein kinase B-Raf, which plays a critical role in the MAPK/ERK signaling pathway. This pathway is involved in many cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide is a selective inhibitor of B-Raf kinase activity. It binds to the ATP-binding site of B-Raf and prevents its activation. This results in the inhibition of downstream signaling pathways, including the MAPK/ERK pathway. By inhibiting this pathway, 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and physiological effects:
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been shown to have significant biochemical and physiological effects. In cancer cells, 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide inhibits cell proliferation and induces apoptosis. It has also been shown to decrease the expression of angiogenic factors, such as vascular endothelial growth factor (VEGF), which can inhibit the growth of blood vessels that supply nutrients to tumors. In addition, 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been shown to improve glucose tolerance in diabetic mice by increasing insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also highly selective for B-Raf kinase activity, which reduces the risk of off-target effects. However, 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of B-Raf kinase activity. Another area of research is the investigation of the potential use of 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide in other diseases, such as Alzheimer's disease and diabetes, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been used extensively in scientific research to study the MAPK/ERK signaling pathway and its role in cancer. B-Raf is a key component of this pathway and is frequently mutated in various types of cancer. 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been shown to inhibit the activity of mutated B-Raf, leading to decreased cell proliferation and increased apoptosis in cancer cells. 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Eigenschaften
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-5-6-14(11-17(13)28(25,26)20-7-9-27-10-8-20)18(22)19-15-3-2-4-16(12-15)21(23)24/h2-6,11-12H,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSWTXDSCMTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)






![2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B3458235.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3458239.png)


![2-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3458268.png)
![2-{[4-methyl-3-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3458276.png)
![N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3458284.png)